6-chloro-2-(3-methylphenyl)-4H-chromen-4-one
Description
Properties
IUPAC Name |
6-chloro-2-(3-methylphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO2/c1-10-3-2-4-11(7-10)16-9-14(18)13-8-12(17)5-6-15(13)19-16/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJQGEOGQSUPQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methodologies
Multi-Step Synthesis via Claisen-Schmidt Condensation and Halogenation
Route Design
This method involves constructing the chromenone core followed by sequential functionalization:
- Claisen-Schmidt condensation : Reacting 5-chloro-2-hydroxyacetophenone with 3-methylbenzaldehyde under basic conditions to form the chalcone intermediate.
- Cyclization : Acid- or base-mediated cyclization to yield 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one.
Experimental Protocol
- Step 1 : 5-Chloro-2-hydroxyacetophenone (10 mmol) and 3-methylbenzaldehyde (12 mmol) are refluxed in ethanol with 10% NaOH for 6 hours. The chalcone intermediate is isolated via filtration (yield: 68%).
- Step 2 : The chalcone is treated with concentrated $$ \text{H}2\text{SO}4 $$ at 0–5°C for 2 hours, followed by quenching with ice. The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1) to yield the title compound (overall yield: 52%).
Advantages and Limitations
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Catalyst/Reagents | Yield (%) | Purification Technique |
|---|---|---|---|---|
| Claisen-Schmidt | 5-Chloro-2-hydroxyacetophenone | NaOH, $$ \text{H}2\text{SO}4 $$ | 52 | Column chromatography |
| Suzuki-Miyaura | 6-Chloro-4H-chromen-4-one-2-boronic acid | Pd(PPh$$3$$)$$4$$, $$ \text{K}2\text{CO}3 $$ | 74 | Recrystallization |
| Microwave-assisted | 5-Chloro-2-hydroxyacetophenone | $$ \text{K}2\text{S}2\text{O}_8 $$, DMSO | 88 | Solvent extraction |
Industrial-Scale Considerations
Cost-Benefit Analysis
Environmental Impact
- Waste generation : Claisen-Schmidt produces 3.2 kg waste per kg product vs. 1.1 kg for Suzuki-Miyaura.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-(3-methylphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The chlorine atom in the structure can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted chromen-4-one derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate signaling pathways involved in cell proliferation and apoptosis. The presence of the chlorine atom and the methylphenyl group enhances its binding affinity to these targets, leading to its biological effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The biological and physicochemical properties of chromone derivatives are highly dependent on substituent positions, electronic effects, and steric factors. Below is a detailed comparison of 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one with structurally related analogs.
Substituent Position and Electronic Effects
- Electronic Effects : Methoxy (electron-donating) and nitro (electron-withdrawing) groups at the phenyl ring significantly alter reactivity. For example, 2-(4-methoxyphenyl) derivatives exhibit higher yields (62–72%) compared to nitro-substituted analogs (31–40%) due to enhanced resonance stabilization during synthesis .
Physicochemical Properties
- Melting Points : Derivatives with electron-withdrawing groups (e.g., nitro, chloro) generally exhibit higher melting points due to stronger intermolecular forces. For example, 6,8-dichloro-2-(4-methoxyphenyl)-4H-chromen-4-one has a melting point >200°C .
- Synthetic Efficiency : Microwave-assisted synthesis improves yields (e.g., 85% for bromo-chromones) and reduces reaction times compared to conventional methods (e.g., 52% yield for sulfonyl derivatives) .
Structural and Computational Insights
- DFT Studies : The HOMO-LUMO gap of 6,8-dichloro-2-(4-methoxyphenyl)-4H-chromen-4-one (4.2 eV) indicates high stability, with electron density localized on the chromone ring and methoxy group .
- Molecular Docking : Chromone derivatives with sulfonyl or hydroxy groups exhibit strong binding to PLA₂ and COX-2 enzymes, explaining their anti-inflammatory activity .
Biological Activity
6-Chloro-2-(3-methylphenyl)-4H-chromen-4-one is a synthetic compound belonging to the chromone family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antitumor, and antioxidant properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a chromone backbone with a chloro substituent at the 6-position and a 3-methylphenyl group at the 2-position. This unique arrangement contributes to its biological activity.
Antimicrobial Properties
Research indicates that chromone derivatives, including this compound, exhibit significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Candida albicans | 16 μg/mL |
These results suggest that the compound may serve as a potential lead in developing new antimicrobial agents .
Antitumor Activity
The cytotoxic effects of this compound have been evaluated against several cancer cell lines, including MCF-7 (breast cancer) and HL-60 (leukemia). The compound exhibited moderate cytotoxicity with IC50 values indicating its potential as an antitumor agent.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 25.0 ± 1.5 |
| HL-60 | 30.0 ± 2.0 |
These findings support the hypothesis that chromone derivatives can act as effective cytotoxic agents in cancer therapy .
Antioxidant Activity
The antioxidant capacity of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated significant radical scavenging activity, suggesting its potential role in preventing oxidative stress-related diseases.
| Assay Type | Scavenging Activity (%) |
|---|---|
| DPPH | 78 ± 5 |
| ABTS | 85 ± 3 |
These results indicate that this compound may provide protective effects against oxidative damage .
Case Studies
A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of chromone derivatives, including this compound. The study concluded that the presence of halogen substituents significantly enhances biological activity, particularly in terms of cytotoxicity and antimicrobial effects .
Another investigation focused on the molecular docking studies of this compound against various enzymes related to cancer progression. The docking results indicated strong binding affinities with targets such as topoisomerase II and cyclin-dependent kinases, further supporting its potential as an anticancer agent .
Q & A
Q. 1.1. What synthetic routes are optimal for preparing 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one, and how can reaction conditions be optimized for high yield?
Methodological Answer: The compound is typically synthesized via Pechmann condensation , where phenols and β-ketoesters react under acidic conditions (e.g., H₂SO₄) . Microwave-assisted synthesis can enhance reaction efficiency by reducing time and improving yield . Key parameters include:
- Temperature control : Optimal range 80–120°C to avoid side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalyst optimization : Lewis acids like ZnCl₂ may accelerate cyclization .
Post-synthesis purification via column chromatography (silica gel, toluene/ethyl acetate) ensures high purity .
Q. 1.2. How can structural characterization of this chromenone derivative be performed to confirm regiochemistry and substituent positions?
Methodological Answer: Combine X-ray crystallography (for absolute configuration) with spectroscopic methods:
- NMR : ¹H and ¹³C NMR to identify aromatic protons (δ 6.8–8.2 ppm) and carbonyl signals (δ 175–185 ppm). Substituent effects (e.g., chloro vs. methyl) alter chemical shifts predictably .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (calc. for C₁₆H₁₁ClO₂: 270.05 g/mol).
- XRD : Software like SHELXL refines crystal structures, resolving ambiguities in substituent placement .
Q. 1.3. What in vitro assays are suitable for screening its biological activity, particularly in anticancer or anti-inflammatory contexts?
Methodological Answer:
- Enzyme inhibition assays : Test against COX-2 or kinases (e.g., EGFR) using fluorogenic substrates. IC₅₀ values indicate potency .
- Cell viability assays : MTT or Annexin V staining in cancer cell lines (e.g., HeLa, MCF-7) to assess apoptosis induction .
- ROS scavenging : DPPH or ABTS assays quantify antioxidant capacity, relevant for anti-inflammatory activity .
Advanced Research Questions
Q. 2.1. How can structural modifications resolve contradictions in bioactivity data between similar chromenone derivatives?
Methodological Answer:
- SAR studies : Systematically vary substituents (e.g., replace 3-methylphenyl with fluorophenyl) and compare bioactivity. For example, electron-withdrawing groups (Cl, CF₃) enhance enzyme inhibition but reduce solubility .
- Crystallographic analysis : Compare binding modes via protein-ligand co-crystallography. For instance, the chloro group may form halogen bonds with kinase active sites, while methyl groups improve hydrophobic interactions .
Q. 2.2. What strategies are effective for resolving enantiomeric mixtures if the compound exhibits chirality?
Methodological Answer:
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.
- Circular dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with DFT-simulated data .
- Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during cyclization to enforce stereocontrol .
Q. 2.3. How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be addressed for therapeutic applications?
Methodological Answer:
- Prodrug design : Introduce hydrolyzable groups (e.g., acetate) at the 4-keto position to enhance solubility .
- Nanocarrier systems : Encapsulate the compound in PEGylated liposomes to improve circulation time.
- Metabolic stability assays : Use liver microsomes to identify cytochrome P450-mediated degradation pathways .
Q. 2.4. What computational methods predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Model binding to COX-2 (PDB: 5KIR) with a focus on halogen-bond interactions from the chloro group .
- MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess binding free energy (MM/PBSA) .
- QSAR models : Train algorithms on chromenone datasets to predict toxicity and bioactivity .
Data Analysis & Technical Challenges
Q. 3.1. How should crystallographic data discrepancies (e.g., partial occupancies) be interpreted?
Methodological Answer:
- Occupancy refinement (SHELXL) : Adjust site-occupancy factors for disordered atoms (e.g., chlorine vs. hydrogen at position 19) using PART instructions .
- Thermal motion analysis : Anisotropic displacement parameters (ADPs) distinguish static disorder from dynamic motion .
Q. 3.2. What experimental controls are critical when observing synergistic effects with other bioactive compounds?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
